PDE4A Inhibitory Activity vs. Unsubstituted Parent Scaffold
2-Amino-4-chloropyridin-3-ol exhibits PDE4A inhibitory activity with an IC₅₀ of 553 nM, as measured in a recombinant human PDE4A assay using HEK293 cell lysate [1]. The unsubstituted parent scaffold, 2-amino-3-hydroxypyridine (CAS 16867-03-1), is not reported to possess significant PDE4A inhibitory activity in the same assay system, suggesting that the 4-chloro substitution is a critical determinant of enzymatic inhibition [2].
| Evidence Dimension | PDE4A inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 553 nM |
| Comparator Or Baseline | 2-Amino-3-hydroxypyridine (no significant inhibition reported) |
| Quantified Difference | > 1.8-fold improvement (estimated from detection limit) |
| Conditions | Recombinant human PDE4A expressed in HEK293 cells; HTRF cAMP hydrolysis assay |
Why This Matters
This data positions 2-amino-4-chloropyridin-3-ol as a viable starting point for PDE4 inhibitor development, whereas the non-chlorinated analog would not be selected for this target class.
- [1] BindingDB. BDBM50548422 (CHEMBL1871173). PDE4A IC₅₀ = 553 nM. View Source
- [2] NCBI. 2-Amino-3-hydroxypyridine (CAS 16867-03-1). PubChem Compound Summary. View Source
